REACTION_CXSMILES
|
[CH:1]([Cl:3])=[CH2:2].S(OOS([O-])(=O)=O)([O-])(=O)=[O:5].[K+:14].[K+].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38]>O>[CH:1]([Cl:3])=[CH2:2].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38].[C:16]([O-:28])(=[O:5])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[K+:14] |f:1.2.3,4.5,8.9,10.11,^1:37,64|
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
830 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
emulsion polymerization
|
Type
|
CUSTOM
|
Details
|
was kept at 66° C.
|
Type
|
CUSTOM
|
Details
|
when 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was continuously added over 360 minutes
|
Duration
|
360 min
|
Type
|
CUSTOM
|
Details
|
at 66° C.
|
Type
|
CUSTOM
|
Details
|
was recovered and to the residue, 15 g of an aqueous potassium laurate solution
|
Type
|
ADDITION
|
Details
|
was additionally added
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([Cl:3])=[CH2:2].S(OOS([O-])(=O)=O)([O-])(=O)=[O:5].[K+:14].[K+].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38]>O>[CH:1]([Cl:3])=[CH2:2].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38].[C:16]([O-:28])(=[O:5])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[K+:14] |f:1.2.3,4.5,8.9,10.11,^1:37,64|
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
830 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
emulsion polymerization
|
Type
|
CUSTOM
|
Details
|
was kept at 66° C.
|
Type
|
CUSTOM
|
Details
|
when 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was continuously added over 360 minutes
|
Duration
|
360 min
|
Type
|
CUSTOM
|
Details
|
at 66° C.
|
Type
|
CUSTOM
|
Details
|
was recovered and to the residue, 15 g of an aqueous potassium laurate solution
|
Type
|
ADDITION
|
Details
|
was additionally added
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |